molecular formula C20H25NO5 B4567257 3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B4567257
M. Wt: 359.4 g/mol
InChI Key: MBUZHJXJAPELMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple methyl groups and an ethoxyphenyl group

Scientific Research Applications

3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 3-ethoxybenzaldehyde in the presence of ammonium acetate. This reaction is followed by cyclization and subsequent methylation steps to introduce the required methyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various dihydropyridine compounds .

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies .

Properties

IUPAC Name

dimethyl 4-(3-ethoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-7-26-15-10-8-9-14(11-15)18-16(19(22)24-5)12(2)21(4)13(3)17(18)20(23)25-6/h8-11,18H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUZHJXJAPELMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
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3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
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3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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